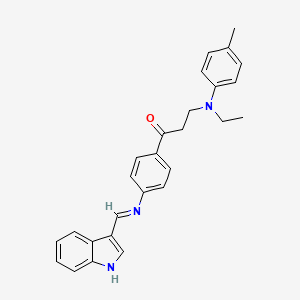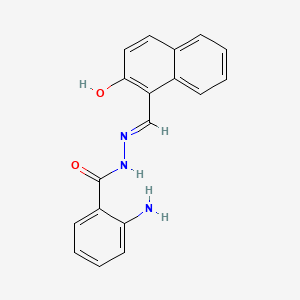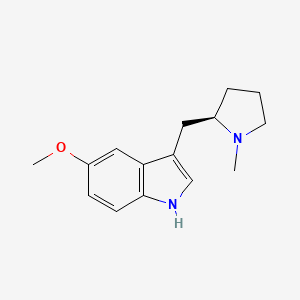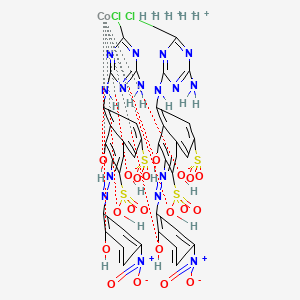![molecular formula C10H18ClN3O3S B12748364 2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride CAS No. 86503-32-4](/img/structure/B12748364.png)
2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a thioxo group, and an imidazoline ring. These structural features contribute to its diverse reactivity and utility in synthetic chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable thioxo compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the imidazoline ring and the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thioxo group can participate in redox reactions. The imidazoline ring provides structural rigidity and can interact with enzyme active sites or receptor binding pockets. These interactions modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
3-(Dimethylamino)propyl chloride hydrochloride: Utilized in the synthesis of various pharmaceuticals.
1-(3-Dimethylaminopropyl)indolin-2-one derivatives: Known for their antitumor activity.
Uniqueness: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is unique due to its combination of functional groups, which confer a wide range of reactivity and applications. The presence of both the thioxo group and the imidazoline ring distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Propriétés
Numéro CAS |
86503-32-4 |
|---|---|
Formule moléculaire |
C10H18ClN3O3S |
Poids moléculaire |
295.79 g/mol |
Nom IUPAC |
2-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-12(2)4-3-5-13-9(16)7(6-8(14)15)11-10(13)17;/h7H,3-6H2,1-2H3,(H,11,17)(H,14,15);1H |
Clé InChI |
ZIJRGDOBZHCOON-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C(=O)C(NC1=S)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

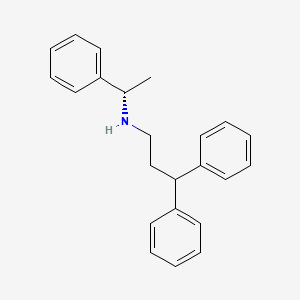
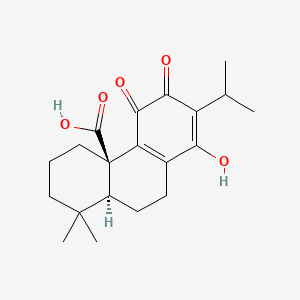
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
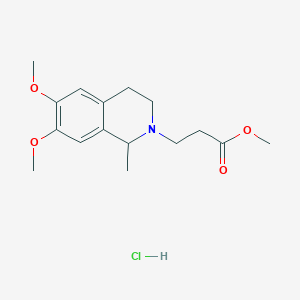
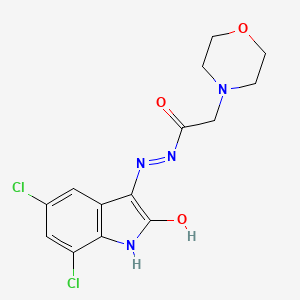
![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
